

In Vivo Efficacy of Tetrahydropyrazolopyrazine-Based ATR Inhibitors: A Comparative Analysis

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Compound of Interest

Compound Name: 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride

Cat. No.: B573759

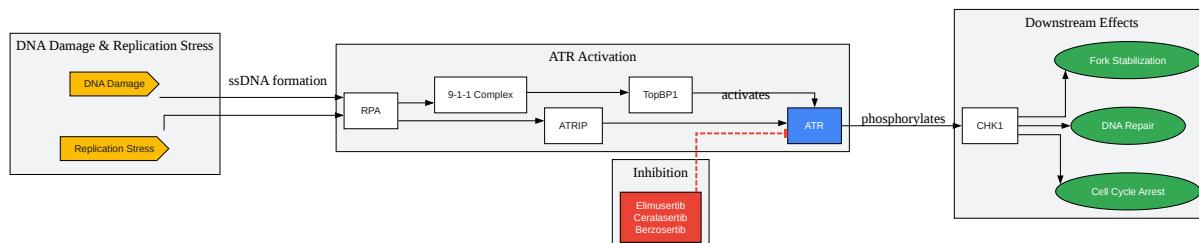
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In the landscape of targeted cancer therapy, inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) kinase have emerged as a promising class of drugs, particularly for tumors with deficiencies in the DNA Damage Response (DDR) pathway. This guide provides a comparative overview of the *in vivo* efficacy of the tetrahydropyrazolopyrazine-based ATR inhibitor, Elimusertib (BAY 1895344), against other notable ATR inhibitors, Ceralasertib (AZD6738) and Berzosertib (M6620/VX-970). The data presented herein is compiled from preclinical studies to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.

ATR Signaling Pathway in DNA Damage Response

The ATR kinase is a critical regulator of the cellular response to DNA damage and replication stress. Upon detection of single-stranded DNA (ssDNA), which can arise from various forms of DNA damage or stalled replication forks, ATR initiates a signaling cascade to arrest the cell cycle, promote DNA repair, and stabilize replication forks.^{[1][2]} Inhibition of ATR abrogates these protective mechanisms, leading to the accumulation of DNA damage and ultimately cell death, a mechanism that is particularly effective in cancer cells with existing DDR defects.^[3]



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Figure 1: Simplified ATR signaling pathway and the point of inhibition.

Comparative In Vivo Efficacy

Preclinical studies have demonstrated the potent in vivo activity of Elimusertib, a tetrahydropyrazolopyrazine derivative, often showing superior or comparable efficacy to other ATR inhibitors. A key head-to-head comparison was conducted in a GRANTA-519 mantle cell lymphoma xenograft model.

Inhibitor	Cancer Model	Dosing Schedule	Key Findings
Elimusertib (BAY 1895344)	GRANTA-519 Mantle Cell Lymphoma	50 mg/kg, twice daily, 3 days on/4 days off (oral)	Strong antitumor efficacy[4][5]
Ceralasertib (AZD6738)	GRANTA-519 Mantle Cell Lymphoma	At MTD	Moderate antitumor efficacy[4][5]
Berzosertib (M6620)	GRANTA-519 Mantle Cell Lymphoma	At MTD	Moderate antitumor efficacy[4][5]

Table 1: Direct Comparison of ATR Inhibitors in the GRANTA-519 Xenograft Model.

The superior efficacy of Elimusertib in this model highlights the potential of the tetrahydropyrazolopyrazine scaffold. Further studies have evaluated these inhibitors in various other cancer models, both as monotherapies and in combination with other anti-cancer agents.

Inhibitor	Cancer Model	Combination Agent	Dosing Schedule	Key Findings
Elimusertib (BAY 1895344)	A2780 Ovarian Cancer	Monotherapy	50 mg/kg, twice daily, 3 days on/4 days off (oral)	Strong antitumor efficacy[4]
Ceralasertib (AZD6738)	ATM-deficient NSCLC	Cisplatin	25 mg/kg, daily for 14 days (oral)	Near complete tumor regression[6]
Ceralasertib (AZD6738)	ATM-deficient Gastric Cancer (SNU-601)	Monotherapy	50 mg/kg, daily (oral)	Significant tumor growth inhibition[7]
Berzosertib (M6620)	Patient-Derived Lung Xenografts	Cisplatin	10-20 mg/kg (IV)	Synergistic antitumor efficacy, including in cisplatin-insensitive models[8][9]
Berzosertib (M6620)	Colorectal Cancer Xenografts	Irinotecan	Not specified	Potentiated efficacy of irinotecan[10]

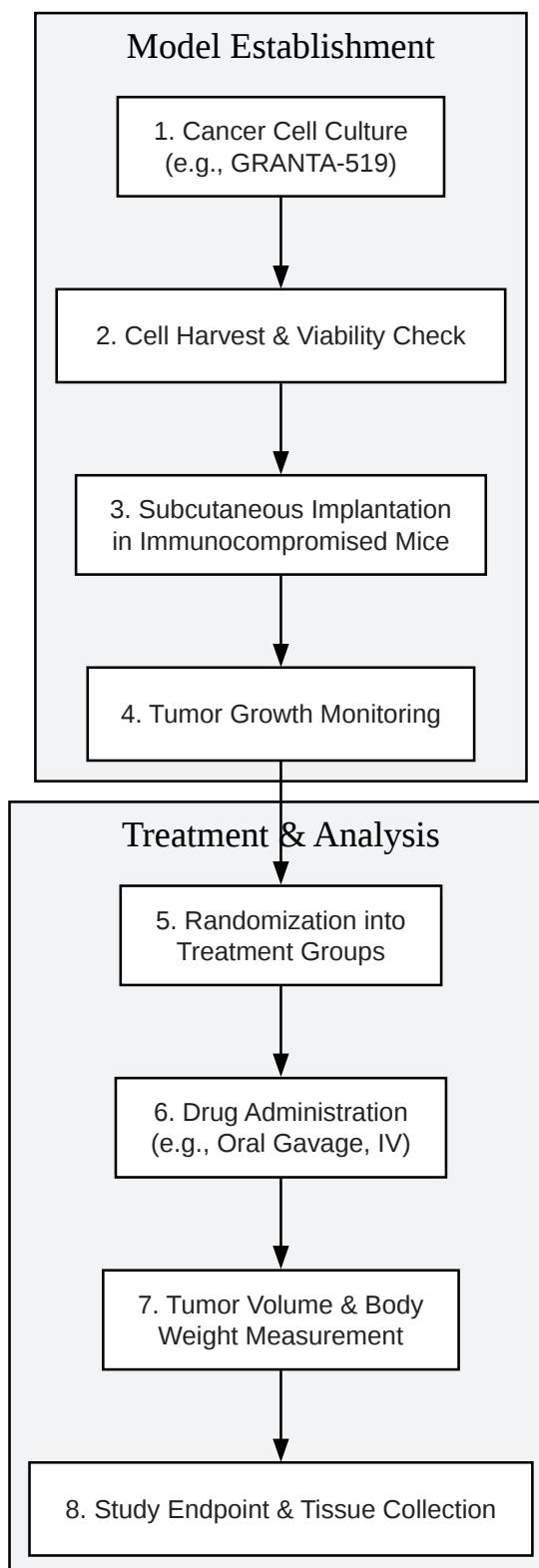
Table 2: In Vivo Efficacy of ATR Inhibitors in Various Xenograft Models.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summarized protocols for the key in vivo experiments cited in this guide.

General Xenograft Model Establishment and Treatment Workflow

The following diagram illustrates a typical workflow for in vivo efficacy studies of ATR inhibitors using xenograft models.



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Figure 2: Generalized workflow for in vivo xenograft studies.

Protocol: GRANTA-519 Mantle Cell Lymphoma Xenograft Study

- Cell Line: GRANTA-519 human mantle cell lymphoma cells are cultured in appropriate media.[11]
- Animals: Female SCID beige mice are typically used.[4]
- Tumor Implantation: 1×10^6 GRANTA-519 cells in a suspension with Matrigel are injected subcutaneously into the right flank of each mouse.[11]
- Tumor Growth Monitoring: Tumor size is measured regularly with calipers, and tumor volume is calculated.[11]
- Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment groups.[11]
- Drug Administration:
 - Elimusertib (BAY 1895344): Administered orally at 50 mg/kg, twice daily, on a 3-days-on/4-days-off schedule.[4][5]
 - Ceralasertib (AZD6738) and Berzosertib (M6620): Administered at their respective maximum tolerated doses (MTDs) based on published data.[4]
- Efficacy Evaluation: Tumor growth inhibition is assessed by comparing the tumor volumes in the treated groups to the vehicle control group. Body weight is also monitored to assess toxicity.[4][11]

Protocol: ATM-Deficient Non-Small Cell Lung Cancer (NSCLC) Xenograft Study with Ceralasertib

- Cell Line: ATM-deficient NSCLC cell lines are used.
- Animals: Immunocompromised mice (e.g., nude or SCID).
- Tumor Implantation: Tumor cells are implanted subcutaneously.

- Treatment Regimen:
 - Ceralasertib (AZD6738): Administered orally at 25 mg/kg daily for 14 consecutive days.[6]
 - Cisplatin: Administered as a combination agent.[6]
- Outcome Measures: Tumor regression and overall tumor growth inhibition are the primary endpoints.[6]

Protocol: Patient-Derived Lung Xenograft (PDX) Study with Berzosertib

- Model: Patient-derived lung tumor xenografts are established in immunocompromised mice.
- Treatment:
 - Berzosertib (M6620): Administered intravenously at a dose of 10-20 mg/kg.[8]
 - Cisplatin: Used as a combination therapy.[8]
- Analysis: The study evaluates the ability of Berzosertib to enhance the efficacy of cisplatin, particularly in tumors that are insensitive to cisplatin alone.[8][9]

Conclusion

The available preclinical in vivo data suggests that the tetrahydropyrazolopyrazine-based ATR inhibitor, Elimusertib (BAY 1895344), demonstrates robust antitumor activity, showing superior efficacy in a direct comparison with other ATR inhibitors in a mantle cell lymphoma model. All three inhibitors, Elimusertib, Ceralasertib, and Berzosertib, have shown significant efficacy in various cancer models, particularly in combination with DNA-damaging agents, underscoring the therapeutic potential of ATR inhibition in oncology. The choice of inhibitor and treatment strategy may depend on the specific cancer type, its genetic background (e.g., ATM deficiency), and the combination agents being considered. Further clinical investigation is warranted to translate these promising preclinical findings into patient benefits.

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